
4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a quinoline derivative, a class of compounds known for their interesting chemical and physical properties and wide range of applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves complex cyclization and functionalization reactions. For instance, the Biginelli reaction, a one-pot synthesis involving condensation of aromatic aldehydes, β-keto esters, and urea or thioureas, is a common method for synthesizing quinolines, as demonstrated in the synthesis of pyrimido[5,4-c]quinolin-5-ones (Rajanarendar et al., 2010).
Molecular Structure Analysis
Quinoline derivatives often have a complex molecular structure with multiple fused rings. The structure of similar compounds, such as tetrahydrobenzo[h]quinoline, reveals significant buckling due to the presence of ethylene fragments and substituents like the cyanide group, which affects the overall molecular conformation (Asiri et al., 2011).
Chemical Reactions and Properties
Quinolines undergo various chemical reactions, including hydrolysis, photolysis, and reactions with nucleophiles. For instance, the hydrolysis of a quinol ester in aqueous solutions leads to the formation of oxenium ion intermediates, demonstrating the reactivity of the quinoline core (Wang et al., 2009).
科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including compounds similar to 4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, are extensively used as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them effective against metallic corrosion. This comprehensive review details various aspects of corrosion inhibition and the use of quinoline-based compounds in preventing corrosion, highlighting their significance in the field (Verma, Quraishi, & Ebenso, 2020).
Quinoxaline and Its Analogs in Medicinal Chemistry
Quinoxaline derivatives, sharing structural similarities with quinoline derivatives, exhibit a wide range of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. The modification of quinoxaline structures can yield compounds with significant medicinal value, underscoring the potential for developing novel therapeutic agents from quinoline and its derivatives (Pereira et al., 2015).
Quinazolines and Pyrimidines in Optoelectronic Materials
The synthesis and application of quinazoline derivatives for electronic devices, highlighting their role in the creation of novel optoelectronic materials, are noteworthy. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials. This review indicates the significant impact of quinazoline derivatives on advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, closely related to quinoline, are highlighted for their less known biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tubercular activities, among others. This review underlines the importance of isoquinoline and its synthetic derivatives in pharmacotherapeutic applications, showcasing the wide range of therapeutic potentials that these compounds, including quinoline derivatives, can offer (Danao et al., 2021).
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-2-28-17-6-3-14(4-7-17)16-9-19-24(20(26)10-16)18(12-23(27)25-19)15-5-8-21-22(11-15)30-13-29-21/h3-8,11,16,18H,2,9-10,12-13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVIDPDUXIGEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)
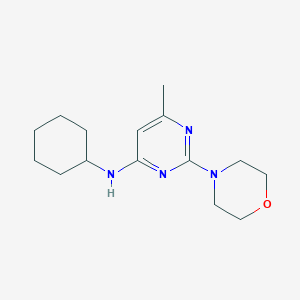

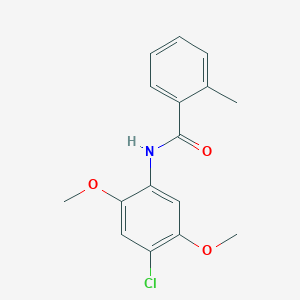

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)
![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)
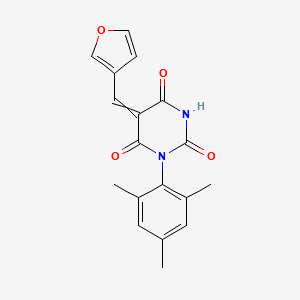
![5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5504561.png)
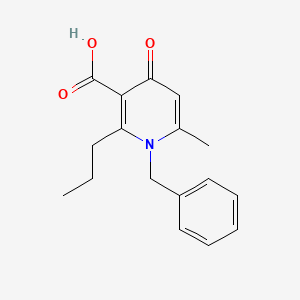
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)
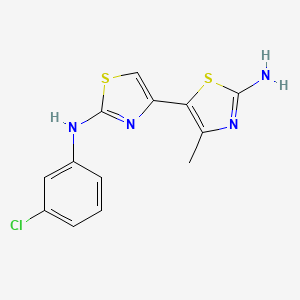
![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)